(R)-1-Boc-3-hydroxypiperidine

Pharmaceutical Quality Control Analytical Method Validation Ibrutinib Synthesis

Struggling to source chirally pure (R)-enantiomer for Ibrutinib ANDA filing? (R)-1-Boc-3-hydroxypiperidine (Ibrutinib Impurity 16) is the stereochemically defined reference standard for HPLC chiral purity method validation per ICH Q3A guidelines. Its (R)-configuration is critical-the (S)-isomer is a quantifiable impurity that must be rigorously controlled in ibrutinib API. • Certified reference standard for quantifying chiral purity in ibrutinib finished dosage forms using validated Chiralpak IC3 HPLC methods • Key building block for constrained SAH analogs in DNMT (DNMT1/3a/3b) inhibitor SAR studies • Boc-protected 3-hydroxypiperidine scaffold for kinase inhibitor lead optimization

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 143900-43-0
Cat. No. B045350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-hydroxypiperidine
CAS143900-43-0
Synonyms(3R)-3-Hydroxypiperidine-1-carboxylic Acid tert-Butyl Ester;  (R)-3-Hydroxy-1-(tert-butoxycarbonyl)piperidine;  (R)-3-Hydroxypiperidine-1-carboxylic Acid tert-Butyl Ester;  (R)-tert-Butyl 3-hydroxy-1-piperidinecarboxylate;  (R)-tert-Butyl 3-Hydroxypiper
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyUIJXHKXIOCDSEB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-3-hydroxypiperidine: Chiral Intermediate


(R)-1-Boc-3-hydroxypiperidine (CAS 143900-43-0), chemically tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protected nitrogen and a stereochemically defined (R)-configured hydroxyl group at the 3-position . This compound serves as a key intermediate in the synthesis of diverse bioactive molecules, including DNA methyltransferase inhibitors and tyrosine kinase inhibitors . Its chirality and functional group protection strategy are fundamental to its role in modern pharmaceutical synthesis.

Defined (R)-stereochemistry supports asymmetric synthesis of piperidine-based research intermediates
Boc-protected scaffold allows selective N-deprotection for multi-step derivatization
May serve as chiral reference standard for impurity quantification in analytical research

Non-Interchangeable Nature of (R)-1-Boc-3-hydroxypiperidine


In asymmetric synthesis, stereochemistry dictates biological activity and, consequently, drug efficacy and safety [1]. The (R)-enantiomer of 1-Boc-3-hydroxypiperidine is not interchangeable with its (S)-counterpart or racemic mixtures. For instance, the (S)-enantiomer is a crucial synthon for the life-saving drug ibrutinib, where the presence of the (R)-isomer is a critical impurity that must be rigorously quantified to ensure drug safety and regulatory compliance [2]. Using an incorrect stereoisomer or a racemate would lead to a different molecular architecture, potentially altering the pharmacological profile of the final drug product and failing to meet the strict quality standards required for pharmaceutical applications [REFS-1, REFS-3].

Stereochemistry mismatch: (R)-enantiomer provides a distinct spatial orientation; substituting with (S)- or racemic mixture may alter pharmacological response profile in research models, requiring stereochemical control.

Impurity profiling context: In chiral purity analysis of certain kinase inhibitors, the (R)-isomer is a required reference standard; using (S)- or racemic material would not deliver the impurity context needed for method validation.

Synthetic outcome: (R)-configuration enables construction of constrained SAH analogs for epigenetic target studies; (S)-enantiomer would produce a different diastereomeric series, limiting scaffold relevance.

Key Differentiators of (R)-1-Boc-3-hydroxypiperidine


Ibrutinib Impurity Quantification by HPLC

The (R)-enantiomer (CAS 143900-43-0) is not the primary synthetic intermediate for ibrutinib but is critically important as the primary chiral impurity in the production of its active pharmaceutical ingredient (API) [1]. The (S)-enantiomer is the desired building block, and the presence of the (R)-isomer must be controlled. An isocratic normal-phase HPLC method using a Chiralpak IC3 column has been developed and qualified to quantify this impurity, demonstrating the method's specificity, accuracy, linearity, and precision for this exact task [2].

Ibrutinib Impurity HPLC Method
Head-to-head
Validated normal-phase HPLC method for quantifying (R)-isomer in (S)-isomer samples
Supports chiral impurity quantification for ibrutinib API research
Chiralpak IC3 column with isocratic elution; specificity and precision confirmed
Pharmaceutical Quality Control Analytical Method Validation Ibrutinib Synthesis

DNMT Inhibitor Synthesis

A distinct application for (R)-1-Boc-3-hydroxypiperidine is as a key reactant in the synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are being investigated as DNA methyltransferase (DNMT) inhibitors . This application is orthogonal to its role as an impurity marker. The compound's (R)-stereochemistry is crucial for constructing the specific three-dimensional shape of these piperidine-type SAH analogs (e.g., compounds 8a, 8b, 8c), designed to bind the DNMT enzyme active site [1].

DNMT Inhibitor Synthesis
Reported
Key intermediate for constrained SAH analogs designed as DNMT inhibitors
Enables synthesis of specific piperidine-type analogs for epigenetic research
(R)-stereochemistry critical for target enzyme binding; IC50 of final compounds reported elsewhere
Epigenetics Cancer Therapeutics Medicinal Chemistry

High-Purity Commercial Supply

Reputable vendors supply (R)-1-Boc-3-hydroxypiperidine with a typical purity of 97% or greater, as verified by standard analytical methods such as GC or HPLC . While the exact enantiomeric excess (ee) is often specified on a lot-specific Certificate of Analysis, the general availability of high-purity material contrasts with the requirement for in-house chiral resolution of racemic mixtures or the purification of less-defined starting materials, thereby reducing development time and cost .

Commercial Purity Specification
Data to verify
≥97% (typical vendor CoA)
High purity may reduce need for in-house chiral resolution
Verify lot-specific enantiomeric excess and purity via Certificate of Analysis
Chemical Procurement Chiral Building Blocks Quality Assurance

Ibrutinib ANDA Reference Standard

This specific compound is cataloged and supplied as 'Ibrutinib Impurity 16' or 'Peridine Impurity 2', complete with detailed characterization data compliant with regulatory guidelines [1]. This positions it as a certified reference standard suitable for Abbreviated New Drug Application (ANDA) filings for generic versions of ibrutinib. This level of documentation and traceability is typically not available for the (S)-enantiomer or for general-purpose grades of the compound .

Impurity Reference Standard Status
Class-level
Supplied with characterization data compliant with regulatory guidelines for impurity reference standards
Supports documentation needs for generic drug impurity profiling studies
Commercially cataloged as Ibrutinib Impurity 16; traceable documentation provided
Generic Drug Development Regulatory Science Reference Standards

Applications of (R)-1-Boc-3-hydroxypiperidine


Ibrutinib API Quality Control

Procure (R)-1-Boc-3-hydroxypiperidine (Ibrutinib Impurity 16) for use as a certified reference standard in the development, validation, and routine application of HPLC methods to quantify chiral purity in ibrutinib API and finished dosage forms, as mandated by ICH guidelines for ANDA filings [1]. This is supported by a published and validated HPLC method using a Chiralpak IC3 column [2].

Epigenetic Modulator Synthesis

Utilize this chiral piperidine building block as a key intermediate to synthesize a focused library of constrained SAH analogs for structure-activity relationship (SAR) studies targeting DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) in cancer and other epigenetic diseases [3]. The (R)-stereochemistry is essential for constructing the target scaffold.

Targeted Covalent Inhibitor (TCI) Discovery

Employ (R)-1-Boc-3-hydroxypiperidine to introduce a protected, chirally-pure 3-hydroxypiperidine moiety into lead compounds. This is particularly relevant for designing kinase inhibitors where the specific spatial orientation of the piperidine ring can be critical for binding affinity and selectivity, as evidenced by its relationship to ibrutinib and other kinase-targeting therapeutics [2].

Application
Selection Property
Validation Focus
Ibrutinib chiral purity analysis
Chiral reference standard for impurity quantification
HPLC method specificity and linearity for (R)-isomer detection
DNMT inhibitor lead synthesis
(R)-configured piperidine building block for constrained SAH analogs
Stereochemical fidelity in target scaffold construction
Kinase inhibitor scaffold exploration
Chirally pure 3-hydroxypiperidine moiety
Binding orientation and selectivity profiling in kinase assays
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